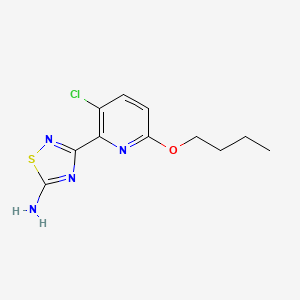

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 6-butoxy-3-chloropyridin-2-yl group at position 3 and an amine at position 3.

Properties

CAS No. |

1179359-98-8 |

|---|---|

Molecular Formula |

C11H13ClN4OS |

Molecular Weight |

284.77 g/mol |

IUPAC Name |

3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C11H13ClN4OS/c1-2-3-6-17-8-5-4-7(12)9(14-8)10-15-11(13)18-16-10/h4-5H,2-3,6H2,1H3,(H2,13,15,16) |

InChI Key |

RVXMTUBFAAKHAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=NC(=C(C=C1)Cl)C2=NSC(=N2)N |

Origin of Product |

United States |

Biological Activity

3-(6-Butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is an organic compound within the thiadiazole family, characterized by its five-membered ring structure containing sulfur and nitrogen. Its unique chemical properties arise from the presence of a butoxy group and a chlorine atom on the pyridine ring, which enhance its potential biological activity. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine is C₁₁H₁₃ClN₄OS, with a molecular weight of 272.76 g/mol. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, which are critical for medicinal chemistry applications.

Antimicrobial Properties

Research indicates that compounds similar to 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibit significant antimicrobial activity. Studies have shown that derivatives of thiadiazoles can effectively combat various bacterial and fungal strains:

| Microorganism | Activity (MIC in μg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 32.6 | Itraconazole (47.5) |

| Escherichia coli | 62.5 | Streptomycin |

| Candida albicans | Moderate | Fluconazole |

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

The mechanism by which 3-(6-butoxy-3-chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its biological effects involves interactions with specific enzymes or receptors. The amine group can form hydrogen bonds with active sites on target proteins, potentially inhibiting their function. This interaction is crucial for understanding how this compound can be optimized for therapeutic use.

Case Studies

- Antibacterial Activity : A study published in Molecules demonstrated that various thiadiazole derivatives exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of different substituents significantly affected the activity levels of these compounds .

- Antifungal Efficacy : Another investigation focused on the antifungal activities of related compounds showed promising results against strains such as Aspergillus niger and Candida albicans. The study found that certain derivatives had higher inhibition rates compared to standard antifungal agents .

Comparison with Similar Compounds

Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

Examples :

Comparison with Target Compound :

The butoxy group in the target compound likely enhances metabolic stability compared to smaller alkoxy groups (e.g., isopropoxy) while maintaining solubility. The chlorine atom at position 3 of the pyridine ring may improve binding affinity to biological targets, similar to trifluoromethyl or dichlorophenyl substituents in other analogs .

Aryl-Substituted 1,2,4-Thiadiazol-5-amines

Trifluoromethyl and Reactive Substituents

Examples :

Comparison with Target Compound :

The butoxy group in the target compound offers a balance between stability and safety, avoiding the toxicity risks associated with trichloromethyl or highly halogenated groups .

Thioether and Methoxy Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.